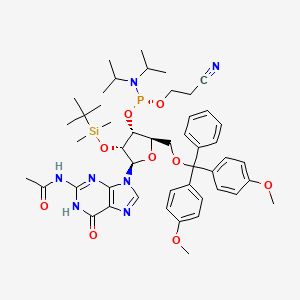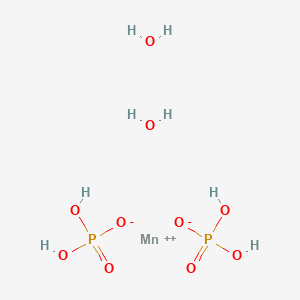
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
Descripción general
Descripción
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 1566199-72-1 . It has a molecular weight of 198.58 . The IUPAC name for this compound is 7-chloro-8-fluoroquinazolin-4-ol .
Molecular Structure Analysis
The InChI code for 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) . This indicates the molecular structure of the compound. It is stored at room temperature . The compound’s physical form, molecular weight, and IUPAC name are some of its known properties .
Aplicaciones Científicas De Investigación
Interaction with Lysozyme and Cytotoxicity
- Study Focus: The interaction of a fluorine-substituted dihydroquinazolinone with lysozyme and its cytotoxicity against HeLa cancer cells.
- Key Findings: The interaction with lysozyme was confirmed through spectrophotometric, circular dichroism, and NMR studies. Molecular docking correlated with other studies. The compound's cytotoxicity was evaluated, emphasizing the role of fluorine in its properties (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Antibacterial Properties
- Study Focus: Investigating the antibacterial activities of various fluoroquinolone derivatives, including the synthesis and evaluation of compounds with different substitutions.
- Key Findings: Several compounds showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study also explored structure-activity relationships and highlighted the significance of certain substitutions for enhanced antibacterial activity (Al-Hiari et al., 2007; Kuramoto et al., 2003; Marvadi et al., 2019; Patel & Patel, 2010).
Interaction with Human Serum Albumin
- Study Focus: Understanding the interaction between fluorine-substituted dihydroquinazolinone derivatives and human serum albumin (HSA).
- Key Findings: The derivatives could bind to HSA, inducing conformational changes and quenching HSA's intrinsic fluorescence. The interaction mechanism was largely attributed to hydrophobic forces, and the fluorine substitution enhanced this affinity (Wang et al., 2016).
Synthesis and Characterization
- Study Focus: Developing synthetic methods for fluorine-containing dihydroquinazolinone compounds and their characterization.
- Key Findings: New methods for synthesizing these compounds were established, yielding compounds with confirmed structures through spectroscopic methods. These methods are crucial for further pharmacological and chemical studies (Zhou et al., 2019; Cai et al., 2019).
Antioxidative and Prooxidative Effects
- Study Focus: Examining the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including those with fluorine and chlorine substitutions.
- Key Findings: The study revealed that the presence of certain substituents could influence these compounds' roles as antioxidants or prooxidants in biological systems. This understanding is critical for potential therapeutic applications (Liu, Han, Lin, & Luo, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7-chloro-8-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJIVBWHFDFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
CAS RN |
1566199-72-1 | |
| Record name | 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)





![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)



![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)